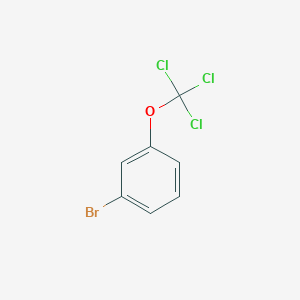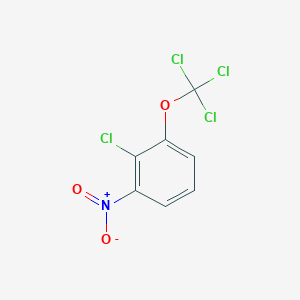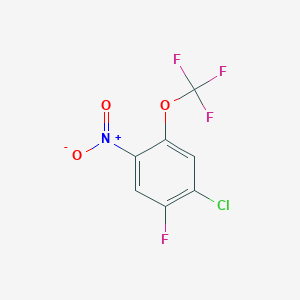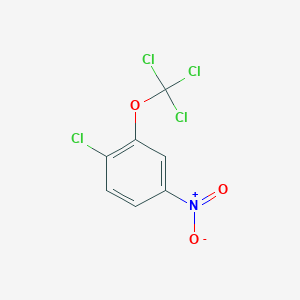
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis Intermediates
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: is widely used as an intermediate in organic synthesis. Its structure is versatile for various chemical reactions, making it a valuable building block for synthesizing complex organic molecules. It can undergo reactions such as nucleophilic substitution, esterification, and coupling reactions, which are fundamental in creating pharmaceuticals and agrochemicals .
Peptide Synthesis
This compound plays a crucial role in peptide synthesis. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in peptide synthesis. It protects the amino group during the synthesis process, preventing unwanted side reactions. After the peptide chain assembly, the Boc group can be removed under mild acidic conditions without affecting the peptide backbone .
Medicinal Chemistry
In medicinal chemistry, Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is utilized for the synthesis of drug candidates. Its incorporation into drug molecules can improve pharmacokinetic properties, such as solubility and metabolic stability. Researchers use it to modify the structure of lead compounds to enhance their activity and selectivity towards biological targets .
Material Science
The compound’s functional groups make it suitable for modifying surfaces and creating polymers with specific properties. For instance, it can be used to introduce amino functionalities onto polymer chains, which can then interact with other materials or act as a scaffold for further chemical modifications .
Catalysis
In catalysis, Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate can be used to synthesize ligands for metal catalysts. These ligands can influence the activity, selectivity, and stability of the catalyst, which is crucial for industrial processes like hydrogenation, oxidation, and carbon-carbon bond formation .
Bioconjugation
This compound is also significant in bioconjugation techniques, where it is used to link biomolecules with other entities, such as fluorescent dyes, drugs, or targeting moieties. The Boc-protected amino group allows for selective conjugation, ensuring that the linkage occurs at the desired site of the biomolecule .
Propriétés
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXQNYKFGJHHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)
![4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene](/img/structure/B1402240.png)


![1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402246.png)

![1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene](/img/structure/B1402249.png)
![1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene](/img/structure/B1402251.png)




